Dimethylvinphos

Catalog No.
S594080
CAS No.
2274-67-1
M.F
C10H10Cl3O4P
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylvinphos

CAS Number

2274-67-1

Product Name

Dimethylvinphos

IUPAC Name

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

Molecular Formula

C10H10Cl3O4P

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3

InChI Key

QSGNQELHULIMSJ-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Synonyms

dimethylvinphos

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Mode of Action Studies:

Dimethylvinphos has been a subject of research to understand its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and mammals. Studies have employed various techniques, including in vitro enzyme assays and in vivo insect models, to elucidate the binding mechanism and potency of dimethylvinphos on AChE. These studies have contributed to the development of knowledge on the insecticidal action of organophosphate insecticides like dimethylvinphos [].

Environmental Fate and Degradation Studies:

Research efforts have been directed towards understanding the environmental fate and degradation pathways of dimethylvinphos. This includes studies on its persistence in soil and water, volatility, and degradation by microorganisms. Such research is crucial for assessing the potential environmental impact of the compound and developing strategies for its environmental risk management.

Analytical Method Development:

Development of sensitive and reliable analytical methods is essential for detecting and quantifying dimethylvinphos in various environmental matrices, including soil, water, and food products. Research in this area has focused on methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to accurately measure trace levels of the compound, enabling environmental monitoring and residue analysis in food products [].

Toxicological Studies:

Extensive research has been conducted to assess the toxicological profile of dimethylvinphos, including its acute and chronic toxicity in various animal models. These studies have provided valuable insights into the potential health risks associated with exposure to the compound, informing regulatory decisions regarding its use and safety [].

Dimethylvinphos is an organophosphorus compound, specifically classified as a phosphonate. Its chemical formula is C10H10Cl3O4PC_{10}H_{10}Cl_{3}O_{4}P, and it has a molecular weight of 331.52 g/mol. The compound is primarily used as an insecticide, particularly effective against stem borers and leaf rollers in rice cultivation. Dimethylvinphos exists in two isomeric forms: the E-isomer and the Z-isomer, with the technical material typically containing over 95% of the Z-isomer .

Dimethylvinphos acts as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, dimethylvinphos causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in paralysis and death [].

Dimethylvinphos is a highly toxic compound and poses significant safety hazards.

  • Toxicity: Classified as highly toxic by the World Health Organization (WHO). Exposure can cause a range of symptoms, including nausea, vomiting, dizziness, muscle weakness, respiratory failure, and even death [].
  • Flammability: Not readily flammable but may decompose upon heating [].
  • Reactivity: Can react with strong acids and bases [].
, particularly in biological systems. The primary metabolic pathway in mammals involves oxidative demethylation and glutathione S-alkyltransferase-mediated reactions. This results in the formation of desmethyl dimethylvinphos, which is further hydrolyzed to produce 2,2',4'-trichloroacetophenone. This compound can subsequently undergo a series of conjugation reactions leading to excretion as glucuronides .

In terms of stability, dimethylvinphos has a half-life of approximately 40 days when hydrolyzed in water at pH 7.0 at 25 °C, indicating moderate stability under neutral conditions .

Dimethylvinphos exhibits significant biological activity as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission in insects, leading to paralysis and death. Its toxicity profile indicates that it is very toxic to aquatic life with long-lasting effects, categorizing it as an environmental hazard . In mammals, its metabolism results in metabolites that can also exhibit biological activity, although they are generally less toxic than the parent compound.

The synthesis of dimethylvinphos typically involves the reaction of chlorinated precursors with appropriate phosphine derivatives. One common method includes the reaction of 2,4-dichlorophenylvinyl chloride with dimethyl phosphite. The reaction proceeds through nucleophilic substitution mechanisms, yielding dimethylvinphos as a product .

General Reaction Scheme

text
2,4-Dichlorophenylvinyl chloride + Dimethyl phosphite → Dimethylvinphos + HCl

Dimethylvinphos is primarily utilized as an insecticide in agricultural settings. It is effective against various pests that affect rice crops, making it valuable for rice production systems. Additionally, its properties are being explored for potential applications in other pest control scenarios due to its efficacy and relatively low cost compared to other insecticides .

Studies on the interactions of dimethylvinphos with other chemicals indicate that it can form complexes with certain metals and organic compounds. These interactions can influence its bioavailability and toxicity profile. For instance, studies have shown that the presence of certain metal ions can enhance or inhibit its insecticidal activity . Furthermore, its interaction with biological systems highlights the importance of understanding its metabolic pathways to assess environmental and health risks.

Dimethylvinphos shares structural and functional similarities with several other organophosphorus compounds. Below are some notable comparisons:

Compound NameChemical FormulaUnique Features
ChlorfenvinphosC10H10Cl3O4PC_{10}H_{10}Cl_{3}O_{4}PA close analogue; higher toxicity profile
TetrachlorvinphosC10H10Cl4O4PC_{10}H_{10}Cl_{4}O_{4}PContains four chlorine atoms; broader spectrum
DimethylphenylphosphineC9H13PC_{9}H_{13}PAromatic structure; used as a ligand

Dimethylvinphos is unique due to its specific chlorination pattern (2,4-dichloro substitution) and its application focus on rice pests. Its metabolic pathways also differ from those of chlorfenvinphos and tetrachlorvinphos, leading to different environmental behaviors and toxicity profiles .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

329.938229 g/mol

Monoisotopic Mass

329.938229 g/mol

Heavy Atom Count

18

UNII

849G62JOM2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Dimethylvinphos

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15

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